Cc-115

Description

DNA-PK/TOR Kinase Inhibitor this compound is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR), with potential antineoplastic activity. This compound binds to and inhibits the activity of DNA-PK and both raptor-mTOR (TOR complex 1 or TORC1) and rictor-mTOR (TOR complex 2 or TORC2), which may lead to a reduction in cellular proliferation of cancer cells expressing DNA-PK and TOR. DNA-PK, a serine/threonine kinase and a member of the PI3K-related kinase subfamily of protein kinases, is activated upon DNA damage and plays a key role in repairing double-stranded DNA breaks via the DNA nonhomologous end joining (NHEJ) pathway; mTOR, a serine/threonine kinase that is upregulated in a variety of tumors, plays an important role downstream in the PI3K/Akt/mTOR signaling pathway.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

an mTOR kinase inhibitor; structure in first source

Properties

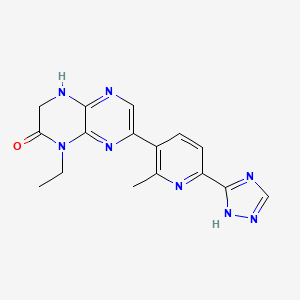

IUPAC Name |

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYLVKUGJMYTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228013-15-7 | |

| Record name | CC-115 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-115 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CC-115 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CC-115: A Technical Guide to a Dual mTOR and DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 is a potent and selective small molecule inhibitor that uniquely targets two critical nodes in cancer cell signaling and survival: the mammalian target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK).[1][2] By dually inhibiting these pathways, this compound presents a compelling therapeutic strategy to concurrently disrupt tumor growth, proliferation, and mechanisms of DNA damage repair. This technical guide provides a comprehensive overview of this compound, consolidating key preclinical data, outlining detailed experimental methodologies, and visualizing its mechanisms of action.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domains of both mTOR and DNA-PK.[1] Its inhibitory action on mTOR disrupts both mTORC1 and mTORC2 complexes, leading to the downregulation of protein synthesis, cell growth, and proliferation.[3] Simultaneously, its inhibition of DNA-PK's catalytic subunit (DNA-PKcs) blocks the non-homologous end joining (NHEJ) pathway, a critical mechanism for the repair of DNA double-strand breaks (DSBs).[1] This dual action not only provides direct anti-tumor effects but also has the potential to sensitize cancer cells to DNA-damaging agents.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various preclinical models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. Other PIKKs | Reference |

| DNA-PK | 13 - 15 | ~40 to >1000-fold | [2][3] |

| mTOR | 21 | ~40 to >1000-fold | [2][3] |

| PI3K-alpha | 850 | Lower | [1][3] |

| ATM | >30,000 | High | [1][3] |

| ATR | >30,000 (50% inhibition at 30 µM) | High | [1][3] |

Table 2: In Vitro Cellular Proliferation (GI50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| PC-3 | Prostate Cancer | 0.138 | [3] |

| Hematological Cancers (Panel) | Leukemia/Lymphoma | 0.015 - 1.77 | [1] |

| Breast Cancers (Panel) | Breast Cancer | 0.015 - 1.77 | [1] |

| Hepatocellular Carcinomas (Panel) | Liver Cancer | 0.015 - 1.77 | [1] |

| Head and Neck Cancers (Panel) | Head and Neck Cancer | 0.015 - 1.77 | [1] |

| Non-Small Cell Lung Cancers (Panel) | Lung Cancer | 0.015 - 1.77 | [1] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Schedule | Tumor Volume Reduction | Reference |

| Various Solid Tumors | 0.25 mg/kg bid | 46% | [3][4] |

| Various Solid Tumors | 0.5 mg/kg bid | 57% | [3][4] |

| Various Solid Tumors | 1 mg/kg bid | 66% | [3][4] |

| Various Solid Tumors | 1 mg/kg qd | 57% | [3][4] |

| 786-O (Renal Cell Carcinoma) | 2 mg/kg daily | Significant Inhibition | [5][6] |

| 786-O (Renal Cell Carcinoma) | 5 mg/kg daily | Significant Inhibition | [5][6] |

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and experimental approaches related to this compound, the following diagrams are provided.

Figure 1: mTOR Signaling Pathway Inhibition by this compound.

Figure 2: DNA-PK (NHEJ) Pathway Inhibition by this compound.

Figure 3: Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the preclinical evaluation of this compound, based on standard methodologies cited in the literature.

In Vitro Kinase Assay

-

Objective: To determine the IC50 of this compound against purified DNA-PK and mTOR kinases.

-

Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

Materials:

-

Purified, active DNA-PK and mTOR kinase enzymes.

-

Specific peptide or protein substrates for each kinase.

-

³²P-ATP or a fluorescence-based ATP analog.

-

This compound serially diluted in DMSO.

-

Kinase reaction buffer.

-

Phosphocellulose paper or microplate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the appropriate reaction buffer.

-

Add serial dilutions of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (radiolabeled or analog).

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ³²P-ATP, and measuring the remaining radioactivity. For fluorescence-based assays, the signal is read on a microplate reader.

-

Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Cell Viability/Proliferation Assay (e.g., CCK-8 or MTT)

-

Objective: To determine the GI50 of this compound on various cancer cell lines.

-

Principle: These colorimetric assays measure the metabolic activity of viable cells. Reductase enzymes in viable cells convert a tetrazolium salt (WST-8 in CCK-8, or MTT) into a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound serially diluted in culture medium.

-

CCK-8 or MTT reagent.

-

Solubilization solution (for MTT assay).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.

-

Western Blotting

-

Objective: To assess the inhibition of mTOR and DNA-PK signaling pathways in cells treated with this compound.

-

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Materials:

-

Cancer cells treated with this compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and buffer.

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-S6, anti-phospho-AKT (S473), anti-phospho-DNA-PKcs (S2056), and their total protein counterparts).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Human cancer cell line for implantation.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

-

Monitor the body weight and general health of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Conclusion

This compound represents a novel and promising therapeutic agent that leverages the dual inhibition of mTOR and DNA-PK to exert potent anti-cancer activity. The data presented in this guide highlight its efficacy in preclinical models and provide a framework for its continued investigation. The detailed experimental protocols offer a practical resource for researchers aiming to further explore the therapeutic potential of this compound and similar dual-targeting inhibitors in oncology.

References

- 1. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Dual inhibition of DNA-PKcs and mTOR by this compound potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to CC-115: A Dual Inhibitor of mTOR and DNA-PK

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2] Its unique mechanism of targeting two critical cellular pathways involved in cancer cell growth, proliferation, and DNA damage repair has positioned it as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data related to this compound.

Chemical Structure and Properties

This compound is a triazole-containing compound with the chemical formula C16H16N8O and a molecular weight of 336.35 g/mol .

| Property | Value |

| Chemical Formula | C16H16N8O |

| Molecular Weight | 336.35 g/mol |

| CAS Number | 1228013-15-7 |

| Appearance | Solid |

Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of mTOR kinase and DNA-PK.

mTOR Inhibition

mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and survival. This compound is an ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2.[2][3]

-

Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-binding protein 1 (4E-BP1) and S6 kinase 1 (S6K1). This results in the inhibition of protein synthesis and a reduction in cell growth and proliferation.

-

Inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at serine 473 (S473), a key kinase in the PI3K/Akt signaling pathway that promotes cell survival.

DNA-PK Inhibition

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). This compound inhibits the autophosphorylation of the catalytic subunit of DNA-PK (DNA-PKcs) at the S2056 site, which is essential for its kinase activity.[2] This blockade of DNA-PK function leads to a deficient NHEJ pathway, resulting in the accumulation of DNA damage and subsequent apoptosis in cancer cells.[2]

Signaling Pathway Overview

The following diagram illustrates the points of inhibition of this compound within the PI3K/mTOR and DNA-PK signaling pathways.

Quantitative Data Summary

In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| DNA-PK | 13 |

| mTOR | 21 |

| PI3K-alpha | 850 |

| ATM | >30,000 |

| ATR | >30,000 |

| Source:[2] |

In Vitro Cellular Activity

| Cell Line | Cancer Type | GI50 (µM) |

| Various | Hematological, Breast, Hepatocellular, Head and Neck, Non-small cell lung | 0.015 - 1.77 |

| Source:[2] |

Pharmacokinetic Parameters

| Species | Oral Bioavailability (%) | Terminal Half-life (hr) |

| Mouse | 53 | - |

| Rat | 76 | - |

| Dog | ~100 | - |

| Human | - | 4 - 8 |

| Source:[1][4] |

Clinical Efficacy (Phase I)

| Cancer Type | Response |

| Endometrial Carcinoma | 1 Complete Response (>3 years) |

| Melanoma | 1 Partial Response |

| Castration-Resistant Prostate Cancer (CRPC) | 64% Stable Disease |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | 53% Stable Disease |

| Glioblastoma Multiforme (GBM) | 21% Non-progression |

| Ewing's Sarcoma (ES) | 22% Stable Disease |

| Chronic Lymphocytic Leukemia (CLL) | 1 Partial Response, 3 Partial Responses with lymphocytosis |

| Source:[4] |

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol describes a general method for assessing the effect of this compound on cancer cell proliferation using the Cell Counting Kit-8 (CCK-8).

Methodology:

-

Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, CCK-8 reagent is added to each well according to the manufacturer's instructions.

-

The plates are incubated for an additional 1-4 hours until a color change is observed.

-

The absorbance at 450 nm is measured using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and the half-maximal growth inhibitory concentration (GI50) is determined.

Western Blot Analysis

This protocol outlines the general steps for detecting the phosphorylation status of key proteins in the mTOR and DNA-PK pathways following this compound treatment.

Methodology:

-

Cell Lysis: Cancer cells are treated with this compound at various concentrations and for different time points. After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-S6, phospho-Akt S473, phospho-DNA-PKcs S2056, and their total protein counterparts) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Logical Relationship of Dual Inhibition

The dual inhibition of mTOR and DNA-PK by this compound creates a synergistic anti-tumor effect. By simultaneously blocking pathways responsible for cell growth and DNA repair, this compound can be effective in a broad range of cancers and may overcome resistance mechanisms associated with single-agent therapies.

Conclusion

This compound is a novel dual inhibitor of mTOR and DNA-PK with a well-defined mechanism of action and promising preclinical and early clinical activity across a range of solid and hematologic malignancies. Its ability to concurrently disrupt key pathways in cell proliferation and DNA damage repair underscores its potential as a valuable therapeutic agent in oncology. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various cancer types.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (this compound) In Advanced Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

The Dual Inhibitor CC-115: A Technical Guide to its Interplay with the PI3K/Akt/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-115 is a potent, orally bioavailable small molecule inhibitor that has garnered significant interest in oncology research due to its unique dual-inhibitory mechanism. It selectively targets two critical nodes in cancer cell proliferation and survival: the mammalian target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK). The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on the PI3K/Akt/mTOR signaling pathway, and a summary of its preclinical and clinical activity. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development.

Introduction: The PI3K/Akt/mTOR Pathway and DNA-PK in Cancer

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in key components like PIK3CA, is a common event in many human cancers, leading to uncontrolled cell growth and resistance to apoptosis.[4]

mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2. mTORC1, when activated, phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth. mTORC2 is a key activator of Akt, phosphorylating it at the Ser473 residue, which is essential for its full activation.[5]

Concurrently, DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the DNA damage response (DDR) pathway.[6] It plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[7][8] Cancer cells, with their high replicative rate and often defective DNA repair mechanisms, are heavily reliant on pathways like NHEJ for survival, making DNA-PK an attractive therapeutic target.[7]

This compound: A Dual Inhibitor of mTOR and DNA-PK

This compound is a selective, dual inhibitor of mTOR kinase and DNA-PK.[7] Its chemical formula is C16H16N8O with a molecular weight of 336.35 g/mol .[9][10] By targeting both mTORC1/2 and DNA-PK, this compound presents a multi-pronged attack on cancer cells, simultaneously inhibiting proliferative signaling and compromising their ability to repair DNA damage.[11]

Mechanism of Action

This compound binds to the kinase domain of both mTOR and DNA-PK, inhibiting their catalytic activity.[11] The inhibition of mTORC1 and mTORC2 by this compound leads to a reduction in the phosphorylation of their respective downstream targets.[5] Specifically, this compound treatment results in decreased phosphorylation of S6, a substrate of S6K, and reduced phosphorylation of Akt at Ser473.[7]

The inhibition of DNA-PK by this compound impairs the NHEJ pathway.[7] Mechanistically, this compound prevents the dissociation of DNA-PKcs, X-ray repair cross-complementing protein 4 (XRCC4), and DNA ligase IV from DNA ends, effectively stalling the repair process.[7][8] This leads to an accumulation of DNA damage and can induce apoptosis, particularly in cells with underlying DNA repair defects, such as those with ATM deficiency.[7][10]

Caption: Mechanism of this compound Dual Inhibition.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | IC50 Value | Assay Type | Reference(s) |

| DNA-PK | 13 nM | Cell-free | [7][10] |

| mTOR | 21 nM | Cell-free | [7][10] |

| PI3K-alpha | 850 nM | Cell-free | [12] |

| p-Akt (S473) Inhibition (PC-3 cells) | 22 nM | Cellular | [10] |

| p-S6 Inhibition (PC-3 cells) | 23 nM | Cellular | [10] |

| p-DNA-PK (S2056) Inhibition | 2.6 µM | Cellular | [12] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50/IC50 Value | Reference(s) |

| PC-3 | Prostate Cancer | 138 nM | [10] |

| CLL Cells | Chronic Lymphocytic Leukemia | 0.51 µM (apoptosis) | [7] |

| Healthy B Cells | Normal | 0.93 µM (apoptosis) | [7] |

| Various Cancer Cell Lines | Hematological and Solid Tumors | 15 nM - 1.77 µM | [12] |

Preclinical In Vitro and In Vivo Studies

Numerous studies have demonstrated the anti-tumor activity of this compound in both in vitro and in vivo models.

In Vitro Findings

-

Broad Anti-proliferative Activity: this compound exhibits potent growth inhibitory activity across a wide panel of cancer cell lines, including those from hematopoietic and solid tumors.[12]

-

Induction of Apoptosis: In a subset of cancer cell lines, this compound has been shown to be a strong inducer of apoptosis.[7][8]

-

Synergy with Chemotherapy: this compound has demonstrated synergistic effects when combined with standard chemotherapeutic agents like carboplatin, particularly in lung squamous cell carcinoma models with PIK3CA mutations.[4]

-

Inhibition of Downstream Signaling: Western blot analyses consistently show that this compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt (S473), S6 (S235/236), and DNA-PKcs (S2056).[12]

In Vivo Findings

In xenograft models using various cancer cell lines, oral administration of this compound has been shown to significantly inhibit tumor growth.[13][14] For instance, in renal cell carcinoma xenografts, this compound at well-tolerated doses potently suppressed tumor progression.[13][14] Furthermore, in lung cancer models, the combination of this compound with platinum-based chemotherapy resulted in significantly greater tumor growth inhibition and increased overall survival compared to either treatment alone.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.

Cell Culture

Cancer cell lines (e.g., PC-3, 786-O, A489) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis

-

Cell Lysis: Cells are seeded and treated with various concentrations of this compound for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Akt S473, anti-p-S6, anti-p-DNA-PK S2056, and their total protein counterparts) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Western Blot Experimental Workflow.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.

Co-Immunoprecipitation

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS) with protease and phosphatase inhibitors.

-

Pre-clearing: The lysate is pre-cleared by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: The pre-cleared lysate is incubated with the primary antibody (e.g., anti-mTOR) or an isotype control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Protein A/G-agarose beads are added and incubated for 2-4 hours at 4°C to capture the immune complexes.

-

Washing and Elution: The beads are washed several times with lysis buffer. The bound proteins are eluted by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are analyzed by Western blotting with antibodies against the proteins of interest (e.g., anti-Sin1, anti-DNA-PKcs).

Conclusion

This compound is a promising anti-cancer agent that effectively targets the PI3K/Akt/mTOR and DNA damage response pathways. Its dual inhibitory mechanism provides a strong rationale for its development as a monotherapy or in combination with other anti-cancer agents. The data summarized in this guide highlight the potent in vitro and in vivo activity of this compound and provide a foundation for further investigation into its clinical utility. The detailed experimental protocols offered herein should serve as a valuable resource for researchers in the field.

References

- 1. Tofacitinib - Wikipedia [en.wikipedia.org]

- 2. Physiology, Stress Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. BT8009; A Nectin-4 Targeting Bicycle Toxin Conjugate for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Niemann-Pick type C proteins promote microautophagy by expanding raft-like membrane domains in the yeast vacuole | eLife [elifesciences.org]

- 9. This compound | C16H16N8O | CID 58298318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. selleck.co.jp [selleck.co.jp]

- 13. Inhibition of Mtorc1/2 and DNA-PK via this compound Synergizes with Carboplatin and Paclitaxel in Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abmole.com [abmole.com]

The Dual-Action Inhibitor CC-115: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 is a novel, orally bioavailable small molecule that has garnered significant attention in the field of oncology for its unique dual-inhibitory mechanism.[1][2] It potently and selectively targets two critical enzymes involved in cancer cell growth, proliferation, and survival: the mammalian target of rapamycin (mTOR) kinase and the DNA-dependent protein kinase (DNA-PK).[3][4] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and quantitative data from key studies.

Discovery and Rationale

The development of this compound was predicated on the therapeutic strategy of targeting two distinct but interconnected pathways crucial for cancer cell maintenance. The PI3K/AKT/mTOR pathway is frequently dysregulated in a wide range of human cancers, leading to uncontrolled cell growth and proliferation.[5][6] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[3][4] Cancer cells often exhibit increased reliance on DNA damage repair pathways to survive the genotoxic stress associated with rapid proliferation and exposure to anti-cancer agents. By simultaneously inhibiting both mTOR and DNA-PK, this compound was designed to deliver a multi-pronged attack on cancer cells, inhibiting their growth and sensitizing them to DNA damage.

Mechanism of Action

This compound functions as a dual inhibitor of mTOR kinase and DNA-PK.[7] It blocks the activity of both mTORC1 and mTORC2 complexes, thereby inhibiting the phosphorylation of downstream effectors such as S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell growth.[2][8] Concurrently, this compound inhibits the catalytic activity of DNA-PK, preventing the repair of DNA double-strand breaks through the NHEJ pathway.[3][4] This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[9][10] The dual inhibition is particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with ATM mutations, creating a synthetic lethal interaction.[3][4]

Preclinical Evaluation

In Vitro Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a broad panel of cancer cell lines, including those from hematopoietic and solid tumors.[3]

| Parameter | Value | Reference |

| DNA-PK IC50 | 13 nM | [2] |

| mTOR Kinase IC50 | 21 nM | [2] |

| PC-3 Cell Proliferation IC50 | 138 nM | [2] |

| CLL Cell Death IC50 | 0.51 µM | [1] |

| Healthy B Cell Death IC50 | 0.93 µM | [1] |

Table 1: In Vitro Potency of this compound

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of this compound. Oral administration of this compound led to significant tumor growth inhibition in various cancer models.[1][2] The compound exhibits favorable pharmacokinetic properties with good oral bioavailability in multiple species.[1][2]

| Species | Oral Bioavailability | Reference |

| Mouse | 53% | [2] |

| Rat | 76% | [2] |

| Dog | ~100% | [2] |

Table 2: Pharmacokinetic Profile of this compound

Clinical Development

This compound has been evaluated in Phase 1 clinical trials for patients with advanced solid tumors and hematologic malignancies.[11][12] These studies aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound.

A first-in-human Phase I study (NCT01353625) enrolled patients with advanced solid or hematologic malignancies.[12] The study established a recommended Phase 2 dose (RP2D) of 10 mg twice daily.[12]

| Tumor Type | Response | Percentage of Patients | Reference |

| Head and Neck Squamous Cell Carcinoma | Stable Disease | 53% | [12] |

| Ewing Sarcoma | Stable Disease | 22% | [12] |

| Glioblastoma Multiforme | Stable Disease | 21% | [12] |

| Castration-Resistant Prostate Cancer | Stable Disease | 64% | [12] |

| Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma | Partial Response | 38% | [12] |

| Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma | Stable Disease | 25% | [12] |

Table 3: Preliminary Efficacy of this compound in a Phase I Trial

The most frequently reported treatment-related adverse events were fatigue, nausea, and decreased appetite.[12] Dose-limiting toxicities included thrombocytopenia, stomatitis, hyperglycemia, and asthenia/fatigue.[12]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on mTOR and DNA-PK Pathways

Caption: Dual inhibition of mTORC1/2 and DNA-PK by this compound.

General Preclinical Experimental Workflow for this compound Evaluation

Caption: A generalized workflow for the preclinical assessment of this compound.

Experimental Protocols

Western Blot for Phospho-Protein Analysis

-

Cell Lysis: Cancer cells are treated with varying concentrations of this compound for a specified duration. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against phospho-S6, phospho-4E-BP1, phospho-AKT (Ser473), and phospho-DNA-PKcs (S2056), as well as total protein controls.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

Cell Viability Assay (MTS/MTT)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control for 72 hours.

-

Reagent Incubation: MTS or MTT reagent is added to each well, and the plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.[6]

In Vivo Xenograft Study

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at various doses and schedules (e.g., once or twice daily). The vehicle control is administered to the control group.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry).[9]

Conclusion

This compound represents a promising therapeutic agent with a novel dual mechanism of action that simultaneously targets key pathways in cancer cell proliferation and DNA damage repair. Preclinical studies have demonstrated its potent anti-tumor activity, and early clinical trials have shown manageable toxicity and preliminary signs of efficacy in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, in various malignancies. The identification of predictive biomarkers, such as ATM deficiency, may help in selecting patient populations most likely to benefit from this targeted therapy.[3][4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. ascopubs.org [ascopubs.org]

- 9. Dual inhibition of DNA-PKcs and mTOR by this compound potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (this compound) In Advanced Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

CC-115: A Technical Overview of its Potent and Selective Inhibition of DNA-PK

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-115 is a potent, orally bioavailable small molecule inhibitor that has garnered significant interest in the field of oncology for its dual inhibitory activity against two key enzymes involved in cancer cell proliferation and survival: the DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2][3][4] This technical guide provides an in-depth analysis of the selectivity of this compound for DNA-PK over other kinases, with a particular focus on members of the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family. This document will detail the quantitative inhibitory activity of this compound, provide comprehensive experimental methodologies for assessing its potency, and illustrate the critical signaling pathways it modulates.

DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[5] In many cancer cells, there is an increased reliance on DNA repair pathways like NHEJ for survival due to elevated levels of DNA damage from sources such as replication stress.[5] By inhibiting DNA-PK, this compound disrupts this critical repair process, leading to the accumulation of lethal DNA damage and subsequent cancer cell death.[5] Concurrently, the inhibition of mTOR, a central regulator of cell growth, proliferation, and metabolism, further contributes to the anti-tumor activity of this compound.[3][6] The dual-targeting nature of this compound presents a promising therapeutic strategy, particularly in tumors that are dependent on these pathways for their growth and survival.

Data Presentation: Kinase Selectivity of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been demonstrated to be a highly selective inhibitor of DNA-PK and mTOR, with significantly less activity against other related kinases. The following table summarizes the in vitro inhibitory potency (IC50) of this compound against a panel of key kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. DNA-PK |

| DNA-PK | 13 [1][2] | 1 |

| mTOR | 21[1][2] | 1.6 |

| PI3K-alpha | 850[2][5] | ~65 |

| ATM | >30,000[2][5] | >2300 |

| ATR | >30,000[5] | >2300 |

| cFMS | 2,000[2] | ~154 |

Data compiled from multiple sources.[1][2][5]

As the data illustrates, this compound is equipotent against DNA-PK and mTOR.[2][3] It exhibits a remarkable selectivity of approximately 40-fold over the related lipid kinase PI3K-alpha and greater than 1000-fold selectivity against other members of the PIKK family, ATM and ATR.[2][5] Furthermore, in a broader kinase screen of 250 protein kinases, only one other kinase, cFMS, was inhibited by more than 50% at a concentration of 3 µM.[2]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by concurrently inhibiting two critical signaling pathways: the DNA Damage Response (DDR) pathway, specifically NHEJ, and the PI3K/AKT/mTOR signaling cascade.

DNA Damage Response and Non-Homologous End Joining (NHEJ)

DNA double-strand breaks are one of the most cytotoxic forms of DNA damage. The NHEJ pathway is a primary mechanism for their repair. A simplified representation of this pathway and the point of intervention by this compound is depicted below.

Upon a DNA double-strand break, the Ku70/80 heterodimer recognizes and binds to the broken DNA ends, which then recruits the catalytic subunit of DNA-PK (DNA-PKcs).[5] This recruitment activates the kinase function of DNA-PKcs, leading to the phosphorylation and activation of downstream repair proteins such as Artemis and the Ligase IV/XRCC4/XLF complex, ultimately resulting in the ligation of the broken DNA ends.[5] this compound directly inhibits the kinase activity of DNA-PKcs, thereby preventing the phosphorylation of these downstream effectors and blocking the completion of NHEJ.[5]

PI3K/AKT/mTOR Signaling Pathway

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes including cell growth, proliferation, and survival.

Growth factor signaling activates receptor tyrosine kinases (RTKs), leading to the activation of PI3K and subsequently AKT. AKT activates mTORC1, which in turn phosphorylates downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth. mTORC2 is also involved in the full activation of AKT through phosphorylation at serine 473. This compound inhibits both mTORC1 and mTORC2, leading to a comprehensive blockade of this critical pro-survival pathway.[2][4]

Experimental Protocols

The determination of the inhibitory activity (IC50) of this compound against DNA-PK and mTOR is crucial for understanding its potency and selectivity. Below are detailed methodologies for in vitro kinase assays that can be employed for this purpose.

In Vitro DNA-PK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the kinase activity of DNA-PK.

Workflow Diagram:

Materials:

-

DNA-PK enzyme (human, recombinant)

-

DNA-PK peptide substrate

-

ATP

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase buffer to achieve the desired final concentrations for the assay.

-

Prepare the DNA-PK enzyme solution in kinase buffer at the desired concentration.

-

Prepare the substrate/ATP mix by combining the DNA-PK peptide substrate and ATP in kinase buffer.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 2.5 µL of the this compound serial dilutions or DMSO (for control).

-

Add 2.5 µL of the DNA-PK enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Plot the percentage of kinase inhibition versus the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

In Vitro mTOR Kinase Assay (HTRF® KinEASE™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of mTOR.

Workflow Diagram:

Materials:

-

mTOR enzyme (human, recombinant)

-

Biotinylated kinase substrate (e.g., a peptide derived from a known mTOR substrate)

-

ATP

-

This compound

-

DMSO

-

HTRF® KinEASE™ STK Kit (Cisbio)

-

384-well low-volume white assay plates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase buffer.

-

Prepare the mTOR enzyme solution in kinase buffer.

-

Prepare the biotinylated substrate solution in kinase buffer.

-

Prepare the ATP solution in kinase buffer.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 2 µL of the this compound serial dilutions or DMSO.

-

Add 4 µL of a mix containing the mTOR enzyme and the biotinylated substrate.

-

Initiate the reaction by adding 4 µL of the ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the kinase reaction by adding 10 µL of the HTRF® detection mix, containing the Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin, prepared in the HTRF® detection buffer (which contains EDTA).

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

The HTRF ratio is proportional to the amount of substrate phosphorylation.

-

Plot the percentage of kinase inhibition versus the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Conclusion

This compound is a potent and highly selective dual inhibitor of DNA-PK and mTOR. Its exquisite selectivity against other members of the PIKK family, such as ATM and ATR, underscores its targeted mechanism of action. The ability of this compound to simultaneously disrupt two critical pathways for cancer cell survival—DNA repair and nutrient sensing—positions it as a promising therapeutic agent. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other novel kinase inhibitors. Further research into the clinical application of this compound, particularly in patient populations with tumors exhibiting deficiencies in other DNA repair pathways, is warranted.

References

- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 3. youtube.com [youtube.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Preclinical Power of CC-115: A Dual DNA-PK and mTOR Kinase Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the preclinical data for CC-115, a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). This compound has demonstrated significant anti-tumor activity across a range of hematological and solid tumor models, positioning it as a promising therapeutic candidate. This document provides a consolidated overview of its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its preclinical evaluation.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by simultaneously targeting two critical cellular signaling nodes: mTOR and DNA-PK.[1][2][3] The mTOR kinase, a key regulator of cell growth, proliferation, and survival, is often dysregulated in cancer.[4] this compound effectively blocks both mTORC1 and mTORC2 signaling pathways.[4][5] Concurrently, its inhibition of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, compromises the cancer cells' ability to mend genomic damage, leading to apoptosis.[3][6][7] This dual-inhibition strategy not only halts tumor cell proliferation but also sensitizes them to DNA-damaging agents.

Below is a diagram illustrating the signaling pathways targeted by this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Kinase and Cell Line Inhibition

| Target/Cell Line | IC50 (nM) | Notes |

| Kinases | ||

| DNA-PK | 13 - 15 | Potent dual inhibitor.[4][5] |

| mTOR | 21 | Potent dual inhibitor.[4][5] |

| PI3K-alpha | 850 | Demonstrates selectivity over PI3K-alpha.[5] |

| ATM | >30,000 | Highly selective against ATM.[5] |

| ATR | 50% inhibition at 30,000 | Highly selective against ATR.[5] |

| Cancer Cell Lines | ||

| PC-3 (Prostate) | 138 | [4][5] |

| Chronic Lymphocytic Leukemia (CLL) | 510 (induces cell death) | [1] |

| Healthy B cells | 930 (induces cell death) | [1] |

| Renal Cell Carcinoma (786-O) | 1,000 - 5,000 (48-72h treatment) | [8] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Animal Model | Dosing Schedule | Tumor Growth Inhibition | Oral Bioavailability |

| Mouse | 0.25 mg/kg bid | 46% | 53%[1][4][5] |

| Mouse | 0.5 mg/kg bid | 57% | 53%[4][5] |

| Mouse | 1 mg/kg bid | 66% | 53%[4][5] |

| Mouse | 1 mg/kg qd | 57% | 53%[4][5] |

| Rat | Not specified | Not specified | 76%[1][4][5] |

| Dog | Not specified | Not specified | ~100%[1][4][5] |

| 786-O Xenograft (Mouse) | 2 mg/kg or 5 mg/kg daily | Significant inhibition | Not specified |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound.

In Vitro Kinase Assays

Biochemical assays were utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases. These assays typically involve incubating the kinase, a substrate (often a peptide), and ATP (frequently radiolabeled) with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified to determine the inhibitory activity of the compound.

Cell Proliferation and Viability Assays

To assess the anti-proliferative effects of this compound on cancer cell lines, assays such as the CCK-8 assay are employed.[8] Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a defined period (e.g., 48-72 hours).[8] A reagent that is converted into a colored product by metabolically active cells is then added, and the absorbance is measured to determine the number of viable cells relative to an untreated control.

Western Blotting for Signaling Pathway Analysis

To confirm the mechanism of action of this compound, Western blotting is used to analyze the phosphorylation status of key proteins in the mTOR and DNA-PK signaling pathways. Cancer cells are treated with this compound, and cell lysates are subsequently prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of proteins such as AKT, S6 ribosomal protein, and DNA-PKcs at Ser2056.[6]

In Vivo Xenograft Models

The in vivo anti-tumor efficacy of this compound is evaluated using xenograft models. Human cancer cells (e.g., 786-O renal cell carcinoma) are subcutaneously injected into immunocompromised mice.[8] Once tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules (e.g., once or twice daily).[4][5] Tumor volume and body weight are monitored regularly to assess efficacy and toxicity.

The workflow for a typical in vivo xenograft study is depicted below.

Conclusion

The preclinical data for this compound strongly support its development as an anti-cancer therapeutic. Its dual-inhibition of mTOR and DNA-PK provides a powerful, multi-faceted attack on tumor cell proliferation and survival. The potent in vitro activity translates to significant in vivo efficacy across various tumor models, and the favorable pharmacokinetic profile suggests good oral bioavailability. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in oncology.[6][7][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Facebook [cancer.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Dual inhibition of DNA-PKcs and mTOR by this compound potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (this compound) In Advanced Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using Cc-115 in vitro cell culture experiments

Application Notes: In Vitro Use of Cc-115

Introduction

This compound is a potent, orally bioavailable small molecule that functions as a dual inhibitor of mammalian Target of Rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] Its targeted mechanism of action makes it a compound of significant interest in oncology research and drug development. This compound has demonstrated robust anti-proliferative and pro-apoptotic activity across a wide array of hematological and solid tumor cell lines.[1][4]

Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously targeting two critical cellular pathways:

-

mTOR Pathway Inhibition : this compound inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many cancers.[5]

-

DNA-PK Pathway Inhibition : As a key enzyme in the Non-Homologous End Joining (NHEJ) pathway, DNA-PK is essential for the repair of DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, this compound compromises the cell's ability to repair DNA damage, leading to the accumulation of genomic instability and subsequent cell death.[1] This mechanism is particularly effective in cancer cells that already exhibit high levels of replication stress and reliance on DNA damage repair pathways for survival.[1] Furthermore, inhibition of DNA-PK by this compound can also indirectly reduce the activity of Ataxia-Telangiectasia Mutated (ATM) kinase.[4]

This dual inhibition strategy not only blocks cancer cell proliferation and survival signals but also prevents the repair of DNA damage, a combination that can lead to synthetic lethality, especially in tumors with pre-existing deficiencies in other DNA repair pathways, such as those with non-functional ATM.[1][4]

Applications in In Vitro Research

This compound is a valuable tool for a variety of in vitro cancer research applications, including:

-

Evaluating Anti-proliferative and Cytotoxic Effects : Assessing the impact of mTOR and DNA-PK inhibition on the growth and viability of cancer cell lines.

-

Studying DNA Damage Response : Investigating the role of the NHEJ pathway in cancer cell survival and its potential as a therapeutic target.

-

Mechanism of Action Studies : Elucidating the downstream effects of dual mTOR/DNA-PK inhibition on cellular signaling, apoptosis, and cell cycle progression.

-

Combination Therapy Screening : Evaluating the synergistic potential of this compound with DNA-damaging agents (e.g., chemotherapy, radiation) or other targeted therapies.[6]

-

Biomarker Discovery : Identifying potential pharmacodynamic markers to monitor drug activity in a preclinical setting.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Cell Line/System | IC50 / Effective Concentration | Reference |

| mTOR Kinase | Enzyme Assay | 21 nM | [3] |

| DNA-PK | Enzyme Assay | 13 nM | [3] |

| Cell Proliferation | PC-3 (Prostate Cancer) | 138 nM | [3] |

| Cell Death | CLL (Chronic Lymphocytic Leukemia) | 0.51 µM | [7] |

| Cell Death | Healthy B Cells | 0.93 µM | [7] |

| Cell Viability | pCan1 (NSCLC) | 30 - 300 nM (significant effect) | [5] |

| Apoptosis Induction | 786-O (Renal Cell Carcinoma) | 1 - 10 µM | [8] |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Type | Recommended Concentration | Incubation Time | Reference |

| Cell Viability (CCK-8) | NSCLC | 30 - 300 nM | 48 - 72 hours | [5] |

| Colony Formation | NSCLC | 30 - 300 nM | Not Specified | [5] |

| Apoptosis (Trypan Blue) | NSCLC | 30 - 300 nM | 72 hours | [5] |

| Proliferation (EdU) | NSCLC | 100 nM | Not Specified | [5] |

| Cell Cycle (PI Staining) | NSCLC | 100 nM | 36 hours | [5] |

| Migration/Invasion | NSCLC | 100 nM | 24 hours | [5] |

| Western Blot (Target Modulation) | CLL | 0.35, 1, 3.5 µM | 30 minutes (pre-treatment) | [7] |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol provides a general workflow for handling and preparing cells for experiments with this compound. Specific media and conditions should be optimized for the cell line in use.

-

Cell Thawing and Expansion :

-

Thaw cryopreserved cells rapidly in a 37°C water bath.[9]

-

Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at approximately 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and transfer to an appropriate culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Passaging :

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add an appropriate dissociation reagent (e.g., Trypsin-EDTA or TrypLE) and incubate until cells detach.

-

Neutralize the dissociation reagent with complete growth medium and collect the cell suspension.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the pellet and seed new flasks at the desired density.

-

-

Preparation of this compound Stock Solution :

-

This compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

Protocol 2: Cell Viability Assay (e.g., using CCK-8)

This assay measures the inhibition of cell growth and proliferation.

-

Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium.

-

Incubation : Allow cells to adhere and stabilize by incubating for 24 hours at 37°C, 5% CO₂.

-

Treatment : Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells for "vehicle control" (medium with DMSO) and "untreated control".

-

Incubation : Incubate the plate for the desired duration (e.g., 48 or 72 hours).[5]

-

Assay : Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement : Measure the absorbance at 450 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Caspase Activity)

This protocol measures the induction of apoptosis via caspase activation.

-

Cell Seeding and Treatment : Seed cells in a 96-well plate (white-walled for luminescence) and treat with this compound as described in the cell viability protocol (e.g., concentrations from 1-10 µM for RCC cells).[8]

-

Incubation : Incubate for a predetermined time point (e.g., 24, 48 hours).

-

Assay Execution : Use a commercial luminescent caspase-3/7 assay kit according to the manufacturer's instructions.

-

Lysis : Add the caspase reagent directly to the wells, mix, and incubate at room temperature for 1-2 hours.

-

Measurement : Measure the luminescence using a plate reader.

-

Analysis : Normalize the caspase activity to the number of viable cells (can be run in a parallel plate) or express as fold-change relative to the vehicle control.

Protocol 4: Western Blot for Target Engagement

This protocol is used to confirm that this compound is inhibiting its targets within the cell.

-

Cell Seeding and Treatment : Seed cells in 6-well plates or 10 cm dishes. Grow until they reach ~70-80% confluency.

-

Treatment : Treat the cells with various concentrations of this compound for the desired time (e.g., 30 minutes to 24 hours).[7] For DNA-PK target engagement, it may be necessary to induce DNA damage (e.g., with radiation or bleomycin) after this compound pre-treatment.[7]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

p-DNA-PKcs (S2056)

-

Total DNA-PKcs

-

p-AKT (S473)

-

Total AKT

-

p-S6 Ribosomal Protein (S235/236)

-

Total S6

-

A loading control (e.g., β-actin or GAPDH)

-

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels to show target inhibition.

Mandatory Visualization

Caption: Mechanism of action of this compound, a dual inhibitor of mTOR and DNA-PK.

Caption: General experimental workflow for evaluating this compound in vitro.

References

- 1. This compound, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Dual inhibition of DNA-PKcs and mTOR by this compound potently inhibits human renal cell carcinoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Cc-115 for Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cc-115 is a potent, orally bioavailable dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3] This unique mechanism of action, targeting both a key signaling pathway frequently dysregulated in cancer and a critical component of the DNA damage response, makes this compound a promising candidate for cancer therapy.[1][2] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various cancer cell lines. It includes a comprehensive summary of its effects on cell viability, protocols for key experimental assays, and a visual representation of the targeted signaling pathways.

Introduction

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivity is a hallmark of many cancers. DNA-PK is essential for the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Cancer cells often exhibit increased DNA damage and rely on robust DNA repair mechanisms for survival. By simultaneously inhibiting both mTOR and DNA-PK, this compound can induce cell cycle arrest, promote apoptosis, and sensitize cancer cells to DNA-damaging agents.[1] Determining the optimal concentration of this compound is a critical first step in preclinical studies to maximize its therapeutic potential while minimizing off-target effects.

Data Presentation

This compound Growth Inhibition (GI50) Data in a Panel of Cancer Cell Lines

The following table summarizes the 50% growth inhibition (GI50) values of this compound across a broad range of cancer cell lines, as reported in the supplementary data of Tsuji et al., 2017. This data provides a valuable starting point for selecting appropriate concentration ranges for your specific cell line of interest.

| Cell Line | Cancer Type | GI50 (µM) |

| Hematological Malignancies | ||

| DOHH-2 | Lymphoma | 0.015 |

| KARPAS-422 | Lymphoma | 0.021 |

| SU-DHL-4 | Lymphoma | 0.025 |

| MAVER-1 | Lymphoma | 0.031 |

| JEKO-1 | Lymphoma | 0.034 |

| U-2932 | Lymphoma | 0.038 |

| GRANTA-519 | Lymphoma | 0.042 |

| REC-1 | Lymphoma | 0.045 |

| MINO | Lymphoma | 0.048 |

| Z-138 | Lymphoma | 0.052 |

| Breast Cancer | ||

| BT-549 | Triple-Negative | 0.103 |

| MDA-MB-468 | Triple-Negative | 0.125 |

| HCC1937 | Triple-Negative | 0.138 |

| MDA-MB-231 | Triple-Negative | 0.145 |

| SUM-149PT | Inflammatory | 0.152 |

| Lung Cancer | ||

| NCI-H441 | Adenocarcinoma | 0.16 |

| HOP-92 | Adenocarcinoma | 0.25 |

| A549 | Adenocarcinoma | 0.31 |

| NCI-H522 | Adenocarcinoma | 0.42 |

| Hepatocellular Carcinoma | ||

| HEPG2 | - | 0.28 |

| HUH-7 | - | 0.35 |

| Head and Neck Cancer | ||

| FaDu | Squamous Cell Carcinoma | 0.21 |

| CAL-27 | Squamous Cell Carcinoma | 0.29 |

This is a partial list. For the complete list of 123 cell lines, please refer to the supplementary materials in Tsuji et al., Oncotarget, 2017.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the GI50 of this compound in a cancer cell line of interest. The MTS assay is a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well clear flat-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A recommended starting range is 0.01 µM to 10 µM.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the GI50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes how to quantify apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

-